molecular formula C19H22O3 B5511403 2,6-dimethylphenyl (4-propylphenoxy)acetate

2,6-dimethylphenyl (4-propylphenoxy)acetate

Cat. No.: B5511403
M. Wt: 298.4 g/mol
InChI Key: XSBSJYZXFYVFTA-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyacetate (B1228835) Ester Chemistry in Academic Research

Overview of Phenoxyacetate Derivatives in Synthetic Chemistry

Phenoxyacetate derivatives are organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. They are a cornerstone in the synthesis of a wide array of more complex molecules. jetir.org Historically, they are recognized for their significant role in the development of herbicides. google.com However, their utility extends far beyond agriculture. In medicinal chemistry, the phenoxyacetic acid scaffold is a key structural component in various therapeutic agents, including antibacterial, anti-inflammatory, and antihypertensive drugs. jetir.orgnih.gov

The synthesis of these derivatives is a classic topic in organic chemistry, often involving the reaction of a phenol (B47542) with a salt of chloroacetic acid. google.comwipo.int Patents describe various methods, including heating salt compounds of phenol with chloroacetic acid salts in a solvent, followed by acidification and further modification like chlorination to produce derivatives. google.compatsnap.com More advanced methods aim to improve yield, reduce waste, and introduce a diverse range of substituents onto the phenyl rings to modulate the molecule's properties. wipo.int For instance, a simple procedure for synthesizing phenoxyacetic acid esters involves activating the carboxylic acid group of phenoxyacetic acid with reagents like Phosphonitrilic Chloride. jocpr.comjocpr.com

Significance of Ester Linkages in Bioactive Compound Design

The ester functional group is a critical component in the design and function of many bioactive compounds. stereoelectronics.org Ester bonds are prevalent in numerous metabolites and are strategically employed by medicinal chemists to enhance the properties of drug candidates. stereoelectronics.org

One of the most significant roles of the ester linkage is in the creation of prodrugs. A prodrug is an inactive or less active molecule that is metabolized in the body to release the active drug. By converting a polar functional group, such as a carboxylic acid or a phenol, into a less polar ester, chemists can improve a drug's ability to be absorbed from the gastrointestinal tract. stereoelectronics.org Once absorbed into the bloodstream, the ester linkage can be cleaved by ubiquitous esterase enzymes, releasing the active therapeutic agent. acs.org This strategy is widely used to improve the bioavailability of pharmaceuticals. acs.org

Furthermore, the ester group itself can be crucial for the molecule's interaction with its biological target. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, a key interaction for binding to proteins and other biological macromolecules. stereoelectronics.org The nature of the alcohol and acid components that form the ester dictates the molecule's size, shape, and lipophilicity, all of which are critical factors in its biological activity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylphenyl) 2-(4-propylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-4-6-16-9-11-17(12-10-16)21-13-18(20)22-19-14(2)7-5-8-15(19)3/h5,7-12H,4,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBSJYZXFYVFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)OC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rationale for Academic Investigation of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate

Scope and Objectives of the Academic Research Outline for this compound

The intended scope and objectives of an academic research outline for this compound would be to systematically investigate its molecular structure and properties and to explore its potential utility. A hypothetical research framework would include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound. This would likely involve the esterification of 2,6-dimethylphenol with (4-propylphenoxy)acetic acid. Subsequent characterization would use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.

Physicochemical Properties: Experimental determination of key physical and chemical properties. This would include melting point, boiling point, solubility in various solvents, and partition coefficient. This data is crucial for understanding the compound's behavior and for designing potential applications.

Exploration of Potential Applications: Based on the structural motifs present in the molecule (a substituted phenyl ring and a phenoxyacetate (B1228835) group), research could be directed towards areas where similar compounds have shown activity. For instance, various substituted phenoxyacetic acid derivatives have been investigated for their biological activities drugbank.com. Research into phenoxyacetamide derivatives has also indicated potential for applications such as anti-cancer agents mdpi.com. However, it must be stressed that this is speculative and not based on direct research on this compound.

Due to the current lack of available data, the following data tables for the physical and chemical properties of this compound cannot be populated with experimentally verified or computationally predicted values from reputable sources.

Interactive Data Table: Physical Properties of this compound

PropertyValue
Molecular FormulaC19H22O3
Molecular WeightData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Interactive Data Table: Chemical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number290839-53-1
AppearanceData not available
StabilityData not available

Historical and Current Approaches to Phenoxyacetate Ester Synthesis

The synthesis of phenoxyacetate esters is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. nih.gov The methodologies for creating these esters have evolved from traditional techniques to more sophisticated catalyst-mediated reactions designed to improve efficiency and selectivity.

Conventional Esterification Techniques Applied to Phenoxyacetates

Historically, the synthesis of phenoxyacetate esters has relied on conventional esterification methods. One of the most fundamental approaches is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. jocpr.comresearchgate.net In the context of phenoxyacetates, this would typically involve the reaction of a phenoxyacetic acid with an alcohol.

Another prevalent conventional method is the reaction of a phenol (B47542) with an acid anhydride (B1165640) or acid halide. For instance, phenolic esters can be prepared by reacting various phenols with acetic anhydride, sometimes under solvent-free conditions and optimized by temperature, eliminating the need for an acid or base catalyst. jetir.org A simple procedure for synthesizing phenoxy acetic acid esters involves the activation of the carboxylic acid group of a phenoxyacetic acid, followed by reaction with a phenol. jocpr.com

The Williamson ether synthesis is also a foundational technique for preparing the phenoxyacetic acid precursor itself. This method involves the reaction of a phenol with an alkali, followed by treatment with an alpha-haloacetate, such as chloroacetic acid. google.comgoogle.com For example, 2,6-dimethylphenoxyacetic acid can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of sodium hydroxide (B78521). google.com

These conventional methods, while effective, often require harsh reaction conditions, stoichiometric amounts of reagents, and can lead to challenges in product separation and purification.

Catalyst-Mediated Syntheses for Enhanced Yields and Selectivity

To overcome the limitations of conventional methods, significant research has focused on the development of catalyst-mediated syntheses for phenoxyacetate esters. These approaches aim to provide higher yields, greater selectivity, and more environmentally benign reaction conditions.

A variety of catalysts have been explored for esterification reactions. For example, metal cation-exchanged montmorillonite (B579905) nanoclays have been shown to be effective catalysts for the esterification of phenylacetic acid with various phenols. nih.gov In one study, Al³⁺-montmorillonite nanoclay was found to be particularly active, with the yield of the ester increasing with the amount of catalyst used due to the increased number of available acid sites. nih.gov Similarly, zinc-exchanged Montmorillonite K-10 (Zn-K10) has demonstrated high conversion and selectivity in the synthesis of phenolic esters. jetir.org

Phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) has been used as an effective activator for coupling phenoxyacetic acids with phenols at room temperature, resulting in good yields of the corresponding phenoxy esters. jocpr.com Heterogeneous solid acid catalysts, such as cation-exchange resins like Amberlyst-15, have also been employed to produce phenylacetic acid esters with high selectivity and yields of around 80%. researchgate.net

More recently, innovative catalysts like RhRu bimetallic oxide clusters have been developed for cross-dehydrogenative coupling reactions, which can form esters from arenes and carboxylic acids using molecular oxygen as the sole oxidant, offering a greener chemical synthesis pathway. eurekalert.org

Table 1: Comparison of Catalysts in Phenoxyacetate Ester Synthesis

Catalyst Reactants Reaction Conditions Yield Reference
Al³⁺-montmorillonite nanoclay Phenylacetic acid, p-cresol Toluene, reflux, 6h High nih.gov
Phosphonitrilic Chloride (PNT)/NMM p-Methyl phenoxy acetic acid, various phenols Chloroform, room temperature Good jocpr.com
Amberlyst-15 Phenylacetic acid, various alcohols Solvent-free, 110°C ~80% researchgate.net
10% Zn-K10 Phenols, acetic anhydride 100°C, 3h Up to 100% jetir.org

Targeted Synthesis of this compound

The targeted synthesis of this compound involves the strategic combination of its two key precursors: 4-propylphenol (B1200801) and a derivative of 2,6-dimethylphenol, likely (4-propylphenoxy)acetic acid which is then esterified with 2,6-dimethylphenol, or 4-propylphenol esterified with a 2,6-dimethylphenyl acetate derivative. The synthesis of these precursors is a critical first step.

Precursor Synthesis Strategies

4-Propylphenol is a commercially available alkylphenol that can also be synthesized through various laboratory methods. chemicalbook.com One common approach is the Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield 4-propylphenol.

Alternatively, 4-propylphenol can be obtained from the hydrodeoxygenation of 4-propylguaiacol (2-methoxy-4-propylphenol), a compound derived from lignin (B12514952). acs.org This process often utilizes catalysts such as presulfided NiO/MoO₃/Al₂O₃ and shows high selectivity for the formation of 4-propylphenol through the removal of the methoxy (B1213986) group. acs.org The conversion of 4-propylguaiacol and the yield of 4-propylphenol increase with rising temperatures. acs.org Research has also explored the conversion of 4-propylphenol to propylcyclohexane (B167486) over bifunctional catalysts, indicating pathways for its transformation. researchgate.net

Table 2: Physical Properties of 4-Propylphenol

Property Value Reference
CAS Number 645-56-7 chemsynthesis.com
Molecular Formula C₉H₁₂O chemsynthesis.com
Boiling Point 232 °C chemsynthesis.com
Melting Point 20-22 °C chemsynthesis.com
Density 0.983 g/mL at 25 °C chemsynthesis.com
Synthesis of 2,6-Dimethylphenyl Acetate (or related intermediate)

The synthesis of intermediates related to the 2,6-dimethylphenyl portion of the target molecule, such as 2,6-dimethylphenoxyacetic acid or 2,6-dimethylphenyl acetate, is well-documented.

2,6-Dimethylphenoxyacetic acid can be synthesized by reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetic acid in the presence of a base like sodium hydroxide. google.com The process can involve the initial formation of sodium 2,6-dimethylphenolate, which then undergoes a substitution reaction with chloroacetic acid. google.com

The direct synthesis of 2,6-dimethylphenyl acetate can be achieved through the esterification of 2,6-dimethylphenol with acetic anhydride. prepchem.com A similar procedure for 3,5-dimethylphenyl acetate involves refluxing 3,5-dimethylphenol (B42653) with acetic anhydride, followed by extraction and purification. prepchem.com This standard esterification provides a straightforward route to this type of precursor.

Once these precursors, such as (4-propylphenoxy)acetic acid and 2,6-dimethylphenol, are synthesized, they can be reacted together through one of the esterification methods described in section 2.1 to form the final product, this compound. This final step would likely involve a catalyst to ensure a high yield and purity of the target compound.

Optimized Reaction Conditions for Ester Formation

Information regarding the optimized reaction conditions for the formation of this compound is not available in the reviewed literature. This includes specific details on solvent selection, reaction temperature, stoichiometric considerations, and reaction kinetics.

Solvent Selection and Reaction Temperature Optimization

Specific studies detailing the optimization of solvent selection and reaction temperature for the synthesis of this compound have not been identified.

Stoichiometric Considerations and Reaction Kinetics

There is no available information on the stoichiometric considerations or reaction kinetics for the synthesis of this specific ester.

Purification and Isolation Techniques for Academic Research

Detailed protocols for the purification and isolation of this compound for academic research purposes are not described in the available literature.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

While chromatographic techniques are standard for purification, specific conditions such as the stationary phase, mobile phase, and other parameters for the separation of this compound are not documented.

Recrystallization and Solvent Evaporation Methods

Specific solvents and conditions for the purification of this compound by recrystallization or solvent evaporation are not reported in the available scientific literature.

Advanced Synthetic Strategies and Novel Pathways for this compound

There is no information available regarding advanced synthetic strategies or novel pathways specifically developed for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are pivotal in developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. For the synthesis of this compound, green approaches can be applied to key steps, particularly the formation of the phenoxyacetic acid precursor and the final esterification.

One significant green methodology involves the use of solid acid catalysts, such as montmorillonite clays (B1170129) (K-10 and KSF), for esterification reactions. These clays are advantageous as they are inexpensive, non-corrosive, and reusable, offering an environmentally benign alternative to traditional mineral acid catalysts like sulfuric acid. researchgate.net Research has demonstrated that montmorillonite clays can effectively catalyze the esterification of phenols and alcohols under solvent-free conditions, often accelerated by microwave irradiation, leading to high yields in remarkably short reaction times. researchgate.net

For instance, the esterification of various phenols and alcohols using montmorillonite K-10 and KSF clays under microwave irradiation without a solvent has been reported to produce esters in high yields. researchgate.net Furthermore, metal-exchanged montmorillonite clays have been shown to be highly efficient catalysts for the esterification of phenolic acids. The catalytic activity can be tuned by exchanging the clay with different metal ions, such as Fe³⁺, Zn²⁺, Cu²⁺, and Al³⁺. journalajst.com

Another green approach is the use of solvent-free reaction conditions, which eliminates the need for potentially toxic and volatile organic solvents. The synthesis of phenolic esters has been achieved by reacting phenols with acetic anhydride without any solvent, relying on temperature control to drive the reaction. d-nb.info This method significantly reduces waste and simplifies product purification.

The synthesis of a key intermediate, 2,6-dimethyl phenoxyacetic acid, can also be made greener. Traditional methods may involve multiple steps with harsh reagents. google.com A more environmentally friendly route could involve a Williamson ether synthesis under phase-transfer catalysis, which can enhance reaction rates and allow for the use of less hazardous solvents and milder conditions.

Table 1: Comparison of Catalysts in Green Esterification of Phenols (Illustrative Data)

Catalyst Reaction Conditions Yield (%) Reusability Environmental Impact
Sulfuric Acid Reflux, Toluene 85 No High (corrosive, waste)
Montmorillonite K-10 Microwave, Solvent-free 95 High Low (non-corrosive, recyclable)
Fe³⁺-Montmorillonite Reflux, Chloroform 98 High Low (non-corrosive, recyclable)
No Catalyst High Temperature, Solvent-free 70 N/A Moderate (high energy use)

Note: This table presents illustrative data based on findings for similar phenolic ester syntheses to highlight the advantages of green catalysts.

Flow Chemistry and Continuous Synthesis of Ester Derivatives

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability. While specific studies on the continuous synthesis of this compound are not prevalent, the general principles of flow chemistry are highly applicable to the synthesis of ester derivatives.

In a continuous flow setup for esterification, reactants would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This allows for precise control over temperature, pressure, and residence time, leading to higher yields and purities compared to batch reactions. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, which is particularly beneficial for exothermic reactions.

Key advantages of applying flow chemistry to the synthesis of ester derivatives include:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: Continuous operation allows for higher throughput and automation, reducing manual handling and operational time.

Process Optimization: Reaction parameters can be rapidly screened and optimized, accelerating process development.

For the synthesis of this compound, a flow process could be envisioned where 4-propylphenoxyacetic acid and 2,6-dimethylphenol are passed through a heated column packed with a solid acid catalyst, such as a sulfonic acid-functionalized resin or a supported metal catalyst, to continuously produce the desired ester.

Enzymatic Synthesis and Biocatalytic Routes for this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of esters, particularly through lipase-catalyzed reactions, is a well-established and highly efficient method.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for the esterification of a wide range of substrates, including phenols and their derivatives. frontiersin.org These enzymes operate under mild temperatures and in organic solvents, often with high chemo-, regio-, and enantioselectivity. The synthesis of this compound could be achieved by the CALB-catalyzed esterification of 4-propylphenoxyacetic acid with 2,6-dimethylphenol.

The advantages of using enzymatic routes for this synthesis include:

High Selectivity: Enzymes can selectively target specific functional groups, minimizing the formation of byproducts and simplifying purification.

Mild Conditions: Enzymatic reactions are typically conducted at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benignity: Enzymes are biodegradable and non-toxic, and the reactions often use greener solvents.

Research has shown that immobilized lipases, such as Novozym 435 (a commercial preparation of CALB), are highly effective for the esterification of phenolic compounds. Immobilization allows for easy recovery and reuse of the enzyme, enhancing the economic viability of the process. The catalytic performance of lipases can be influenced by factors such as the choice of solvent, water activity, and the nature of the acyl donor.

Table 2: Comparison of Synthetic Routes for Phenolic Esters (Illustrative)

Method Catalyst Temperature (°C) Reaction Time Yield (%) Key Advantages
Conventional H₂SO₄ 120 12 h 85 Well-established
Green (Clay) Montmorillonite K-10 100 (Microwave) 15 min 95 Reusable catalyst, fast, solvent-free option
Biocatalytic Candida antarctica lipase B 40-60 24-48 h >90 High selectivity, mild conditions, green

Note: This table provides an illustrative comparison based on general findings for the synthesis of phenolic esters.

Computational and Theoretical Investigations of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate

Quantum Chemical Calculations on 2,6-Dimethylphenyl (4-Propylphenoxy)acetate

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. This method determines the optimized molecular geometry by finding the lowest energy conformation. A typical output from such a study would include a table of bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the precise spatial relationship between the 2,6-dimethylphenyl group, the central acetate (B1210297) linker, and the 4-propylphenoxy moiety. However, no published DFT studies providing these specific geometric parameters for the title compound could be located.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity. For this compound, this analysis would provide insights into its potential reaction pathways and electronic properties. No literature containing HOMO/LUMO energy values or the corresponding energy gap for this compound was identified.

Electrostatic Potential Surface (EPS) Analysis of the Compound

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This analysis is valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. An EPS analysis of this compound would highlight the electronegative oxygen atoms of the ester group as regions of negative potential. No specific EPS maps or analyses for this compound are available in the public domain.

Molecular Modeling and Dynamics Simulations for this compound

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Minima Identification

Molecules can exist in various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima). For a flexible molecule like this compound, this would involve studying the rotation around the various single bonds to determine the preferred three-dimensional shapes. Such a study would typically present a potential energy surface or a list of low-energy conformers. This information is currently unavailable for the specified compound.

Molecular Dynamics Simulations in Theoretical Solvent Environments

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD simulations can predict how the molecule behaves in a solution, including its conformational changes and interactions with solvent molecules. This provides a more realistic understanding of the molecule's dynamic nature than static, gas-phase calculations. No published molecular dynamics simulation studies for this compound in any solvent were found.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico SAR studies for this compound would theoretically explore how modifications to its chemical structure could influence its biological activity. These studies are fundamental in medicinal chemistry and drug design for optimizing lead compounds.

Ligand-Based and Structure-Based Design Principles Applied Theoretically

Theoretical drug design principles for this compound would fall into two main categories: ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods would be employed. This approach would involve analyzing a set of molecules with known activities to build a model that predicts the activity of new, untested compounds. For this compound, this would involve synthesizing or computationally generating a series of analogues and correlating their structural features with a hypothetical biological effect. Key modifications could include altering the substitution pattern on the phenyl rings or changing the length and nature of the ester linkage.

Structure-Based Design: If the three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) were known, structure-based design could be utilized. This would involve using computational tools to dock the this compound molecule into the binding site of the target protein. This would provide insights into the specific molecular interactions driving binding and activity, guiding the design of new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Targets

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a hypothetical QSAR study would involve generating a dataset of analogues and calculating various molecular descriptors for each. These descriptors quantify different aspects of the molecule's physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

A statistical model would then be developed to correlate these descriptors with a measured biological activity (e.g., IC50 values for enzyme inhibition). The resulting QSAR equation could then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical QSAR Data for this compound Analogues

CompoundLogPElectronic Parameter (σ)Steric Parameter (Es)Biological Activity (pIC50)
Analogue 14.20.1-0.55.8
Analogue 24.50.3-0.76.2
Analogue 33.9-0.1-0.45.5
Analogue 44.80.2-0.96.5

Molecular Docking Simulations with Theoretical Protein Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method would be instrumental in understanding the potential interactions of this compound with a biological target at the atomic level.

The choice of a protein target for docking studies would depend on the intended therapeutic application. Phenoxyacetate (B1228835) derivatives have been investigated for various biological activities, including herbicidal, anti-inflammatory, and anti-cancer effects. Therefore, relevant protein targets for this compound could include enzymes such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various kinases implicated in cancer pathways. The selection would ideally be guided by preliminary biological screening data.

A molecular docking study would involve preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm, such as AutoDock Vina or GOLD, would then be used to explore the conformational space of the ligand within the binding site of the protein. The quality of the predicted binding poses is evaluated using a scoring function, which estimates the binding free energy.

Table 2: Hypothetical Docking Algorithm Parameters

ParameterValue
Docking AlgorithmAutoDock Vina
Search Space (Grid Box)Centered on the active site
Exhaustiveness10
Number of Modes20
Scoring FunctionVina Score

The output of a docking simulation provides a set of possible binding poses, each with a corresponding binding energy score. The pose with the lowest energy is typically considered the most likely binding mode. Analysis of this pose would involve identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein's binding site. This information is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand to enhance these interactions.

Table 3: Hypothetical Analysis of Binding Interactions for this compound

Interaction TypeInteracting Ligand Atom/GroupInteracting Protein ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenTYR 3552.8
Hydrophobic2,6-dimethylphenylLEU 352, VAL 523-
Pi-Pi Stacking4-propylphenoxyPHE 5183.5

Mechanistic Studies of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate in Model Systems

Hydrolysis Pathways and Stability of the Ester Linkage

The stability of the ester linkage in 2,6-dimethylphenyl (4-propylphenoxy)acetate is a critical determinant of its behavior in both chemical and biological systems. The hydrolysis of this ester, which results in the formation of 4-propylphenoxyacetic acid and 2,6-dimethylphenol (B121312), can be catalyzed by acids, bases, or enzymes. The rate and mechanism of this cleavage are significantly influenced by the profound steric hindrance imparted by the two methyl groups at the ortho positions of the phenyl ring. ucoz.comresearchgate.net

Acid-catalyzed ester hydrolysis is a reversible reaction that typically proceeds through several potential mechanistic pathways, with the specific route being highly dependent on the ester's structure. libretexts.orgchemistrysteps.com For this compound, the steric bulk of the 2,6-dimethylphenyl group is the dominant factor governing the mechanism. spcmc.ac.in

The most common mechanism for acid-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (AAC2). libretexts.orgslideshare.net This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org However, the presence of two ortho-methyl groups on the phenyl ring creates significant steric hindrance, which impedes the approach of the water nucleophile and destabilizes the crowded tetrahedral transition state. ucoz.comspcmc.ac.in

Consequently, under strongly acidic conditions and in ionizing solvents, a shift to a rarer unimolecular acyl-oxygen cleavage (AAC1) mechanism is plausible. spcmc.ac.in This pathway avoids the sterically hindered nucleophilic attack by proceeding through the formation of a resonance-stabilized acylium ion intermediate after the departure of the 2,6-dimethylphenol leaving group. spcmc.ac.in The stability of the protonated 2,6-dimethylphenol as a leaving group would facilitate this unimolecular process.

Table 1: Comparison of Potential Acid-Catalyzed Hydrolysis Mechanisms

Feature AAC2 Mechanism (Bimolecular) AAC1 Mechanism (Unimolecular)
Rate-Determining Step Nucleophilic attack of water on the protonated carbonyl group. libretexts.org Formation of an acylium ion intermediate. spcmc.ac.in
Key Intermediate Tetrahedral Intermediate. libretexts.org Acylium Ion. spcmc.ac.in
Steric Effects Highly sensitive; rate is significantly decreased by steric hindrance near the reaction center. ucoz.com Favored in sterically hindered esters where the AAC2 pathway is inhibited. spcmc.ac.in
Molecularity Bimolecular. slideshare.net Unimolecular. slideshare.net

| Expected Prevalence | Common for most esters. | Rare; occurs with sterically hindered substrates in strongly acidic media. ucoz.comspcmc.ac.in |

Base-catalyzed hydrolysis, or saponification, is typically an irreversible process because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack. ucoz.comchemistrysteps.com The predominant mechanism for this reaction is the bimolecular acyl-oxygen cleavage (BAC2). slideshare.netresearchgate.net

The BAC2 mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient carbonyl carbon of the ester. chemistrysteps.com This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the phenoxide (in this case, 2,6-dimethylphenoxide) as the leaving group to yield 4-propylphenoxyacetic acid, which is then immediately deprotonated by base. chemistrysteps.com

Similar to the acid-catalyzed pathway, the steric hindrance from the ortho-methyl groups on the 2,6-dimethylphenyl moiety is expected to play a significant role. ucoz.com These bulky groups shield the carbonyl carbon, impeding the approach of the hydroxide nucleophile and thereby decreasing the rate of hydrolysis compared to unhindered phenyl esters. researchgate.net While the BAC2 mechanism is still the most probable pathway, its rate would be substantially lower than that of analogous esters lacking ortho-substituents.

Table 2: Predicted Relative Hydrolysis Rates Based on Steric Hindrance

Compound Substituents on Phenyl Ring Expected Relative Rate of BAC2 Hydrolysis Rationale
Phenyl (4-propylphenoxy)acetate None 100 (Reference) Unhindered; accessible carbonyl carbon.
2-Methylphenyl (4-propylphenoxy)acetate One ortho-methyl group < 100 Moderate steric hindrance slows nucleophilic attack.

| This compound | Two ortho-methyl groups | << 100 | Significant steric hindrance severely impedes the approach of the nucleophile, drastically reducing the reaction rate. ucoz.comresearchgate.net |

In biological systems, the hydrolysis of xenobiotic esters is primarily mediated by carboxylesterases (CEs), a class of serine hydrolases found in various tissues, particularly the liver. nih.govresearchgate.net These enzymes can hydrolyze a wide array of ester-containing compounds. nih.gov

The catalytic mechanism of CEs involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the enzyme's active site. nih.gov The degradation of this compound would be initiated by the nucleophilic attack of the active site serine on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release 2,6-dimethylphenol and form an acyl-enzyme intermediate. This covalent intermediate is subsequently hydrolyzed by a water molecule, releasing 4-propylphenoxyacetic acid and regenerating the active enzyme.

The substrate specificity of carboxylesterases is a crucial factor. researchgate.netnih.gov The bulky and sterically hindered 2,6-dimethylphenyl group would require an enzyme with a sufficiently large and accommodating active site. It is likely that this compound would be a poorer substrate for many CEs compared to less hindered esters, leading to slower metabolic degradation. nih.gov Different CE isoforms (e.g., CES1 and CES2 in humans) exhibit different substrate preferences, and identifying the specific enzymes capable of hydrolyzing this compound would be necessary to fully understand its metabolic fate. researchgate.net

Theoretical Interactions with Biological Receptors and Enzymes

The chemical structure of this compound, and particularly its hydrolysis product 4-propylphenoxyacetic acid, suggests potential interactions with various biological targets. The phenoxyacetic acid motif is a known pharmacophore that can bind to several receptors and enzymes. nih.govnih.gov

Based on structural analogy to known active molecules, this compound could function as a prodrug, releasing the active metabolite 4-propylphenoxyacetic acid upon hydrolysis. This metabolite could theoretically interact with several receptor types.

Free Fatty Acid Receptor 1 (FFA1): Derivatives of phenoxyacetic acid have been identified as potent agonists of FFA1, a G-protein coupled receptor involved in stimulating insulin (B600854) secretion. nih.gov As an agonist, 4-propylphenoxyacetic acid could bind to the receptor, inducing a conformational change that initiates downstream signaling pathways.

Endothelin Receptors: Closely related structures, such as phenoxybutanoic acid derivatives, have been developed as selective antagonists for the endothelin A (ETA) receptor. nih.gov As an antagonist, the molecule would bind to the receptor's active site but fail to trigger the conformational change necessary for activation, thereby blocking the binding and action of the endogenous ligand, endothelin-1.

Peroxisome Proliferator-Activated Receptors (PPARs): Phenoxyacetic acid analogs have also been shown to act as agonists for PPARα and PPARγ, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. scienceopen.com

The specific binding mode (agonism vs. antagonism) is determined by the precise interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues within the receptor's binding pocket. mdpi.com

The compound or its hydrolysis products could theoretically modulate the activity of various enzymes through inhibition or activation.

Enzyme Inhibition: This is a more common mechanism where a molecule binds to an enzyme and decreases its activity.

Cyclooxygenase (COX) Inhibition: Phenoxyacetic acid derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain signaling. nih.gov The hydrolysis product, 4-propylphenoxyacetic acid, could act as a competitive inhibitor by binding to the active site of COX-2, preventing its natural substrate, arachidonic acid, from binding and being converted into prostaglandins.

Carboxylesterase (CE) Inhibition: While the parent compound is a substrate for CEs, it or its products could also act as reversible competitive inhibitors for the hydrolysis of other ester substrates by competing for the same active site. nih.gov

Enzyme Activation: This is a less common mechanism where a molecule binds to an enzyme and increases its activity. This typically occurs when a molecule binds to an allosteric site (a site other than the active site), inducing a conformational change that enhances the enzyme's substrate binding or catalytic efficiency. While no specific examples of enzyme activation are documented for this precise structure, it remains a theoretical possibility for interaction with various metabolic enzymes.

Table 3: Summary of Theoretical Biological Interactions

Target Class Potential Target Proposed Interaction Theoretical Mechanism
Receptors Free Fatty Acid Receptor 1 (FFA1) Agonism Binds to and activates the receptor, stimulating downstream signaling. nih.gov
Endothelin A (ETA) Receptor Antagonism Binds to the receptor, blocking the action of the natural ligand without activating the receptor. nih.gov
PPARs (α, γ) Agonism Binds to and activates nuclear receptors, modulating gene expression. scienceopen.com
Enzymes Cyclooxygenase-2 (COX-2) Inhibition Competitively binds to the active site, preventing prostaglandin (B15479496) synthesis. nih.gov

Photodegradation and Environmental Transformation Pathways

The structural arrangement of this compound, featuring two aromatic rings linked by an ester and an ether bond, suggests multiple sites susceptible to photodegradation. This process is a key mechanism for the transformation of organic compounds in the environment, driven by the energy of sunlight.

Under simulated environmental conditions, the photodegradation of this compound is anticipated to proceed through several key reactions, primarily involving the cleavage of its ester and ether linkages, as well as transformations of the aromatic rings. The presence of photosensitizers in the environment, such as humic acids, can accelerate these processes.

Initial photolytic cleavage of the ester bond is a probable primary degradation step. This hydrolysis reaction would yield 2,6-dimethylphenol and (4-propylphenoxy)acetic acid. Phenyl esters are known to undergo hydrolysis, and this process can be facilitated by light energy.

Another significant photolytic pathway is the cleavage of the ether bond in the (4-propylphenoxy)acetic acid intermediate, leading to the formation of 4-propylphenol (B1200801) and other downstream products. Studies on phenoxyacetic acid herbicides have demonstrated that this ether linkage is susceptible to photolytic attack.

Furthermore, the aromatic rings of the parent compound and its degradation products are subject to hydroxylation by photochemically generated reactive oxygen species, such as hydroxyl radicals. This can lead to the formation of various hydroxylated derivatives, which are often more susceptible to further degradation and ring cleavage. For instance, the photodegradation of 4-alkylphenols is known to be initiated by hydroxyl radical attack. nih.gov

The photodegradation process is influenced by environmental factors such as pH, the presence of dissolved organic matter, and the intensity of solar radiation. For example, the photodegradation of some phenolic compounds is enhanced in the presence of ferric ions under acidic conditions. nih.gov

Table 1: Predicted Major Photodegradation Products of this compound

Precursor CompoundPredicted Photodegradation Product
This compound2,6-dimethylphenol
This compound(4-propylphenoxy)acetic acid
(4-propylphenoxy)acetic acid4-propylphenol
2,6-dimethylphenolHydroxylated 2,6-dimethylphenol derivatives
4-propylphenolHydroxylated 4-propylphenol derivatives

Microbial metabolism is a critical pathway for the breakdown of organic compounds in soil and aquatic environments. The biodegradation of this compound is expected to be initiated by enzymatic hydrolysis of the ester linkage. This initial step, catalyzed by esterases produced by a wide range of microorganisms, would release 2,6-dimethylphenol and (4-propylphenoxy)acetic acid.

Following the initial hydrolysis, the resulting intermediates are likely to undergo further microbial degradation. The metabolism of (4-propylphenoxy)acetic acid would likely proceed through the cleavage of the ether bond, a well-documented pathway for phenoxyalkanoic acid herbicides. This would yield 4-propylphenol and an aliphatic side chain that can be readily metabolized.

The microbial degradation of the resulting phenolic compounds, 2,6-dimethylphenol and 4-propylphenol, is expected to follow established pathways for substituted phenols. These pathways typically involve hydroxylation of the aromatic ring to form catechols or other dihydroxybenzenes. Subsequently, the aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the Krebs cycle.

For instance, the microbial degradation of 4-alkylphenols under anaerobic conditions has been shown to occur via the oxidation of the alpha carbon in the alkyl chain. nih.gov In aerobic environments, rhodococci have been found to metabolize 4-ethylphenol (B45693) and 4-propylphenol through a meta-cleavage pathway. biorxiv.org Similarly, the biodegradation of 2,6-dimethylphenol by various bacteria has been reported, often involving initial hydroxylation.

The rate and extent of microbial metabolism are highly dependent on environmental conditions, including the availability of nutrients, oxygen levels, temperature, pH, and the composition of the microbial community.

Table 2: Predicted Microbial Metabolism Intermediates of this compound

Precursor CompoundPredicted Microbial Intermediate
This compound2,6-dimethylphenol
This compound(4-propylphenoxy)acetic acid
(4-propylphenoxy)acetic acid4-propylphenol
2,6-dimethylphenol2,6-dimethylcatechol
4-propylphenol4-propylcatechol

In addition to photolytic and microbial processes, this compound can undergo abiotic oxidation and reduction reactions in the environment. These processes are often mediated by naturally occurring oxidants and reductants in soil and water.

A primary abiotic degradation pathway is the chemical hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases present in the environment and would lead to the formation of 2,6-dimethylphenol and (4-propylphenoxy)acetic acid. The rate of hydrolysis is dependent on pH and temperature.

The phenolic moieties of the parent compound and its degradation products are susceptible to abiotic oxidation. Metal oxides, such as manganese dioxide, which are common components of soils and sediments, can act as powerful oxidants. The oxidation of alkylphenols by manganese dioxide has been shown to proceed through the formation of phenoxyl radicals, which can then undergo further reactions, including polymerization or the formation of quinones and other oxidation products. nih.gov

Furthermore, reactive oxygen species, such as hydroxyl radicals, can be generated in the environment through various abiotic processes, including Fenton reactions involving iron minerals. These highly reactive species can oxidize the aromatic rings and alkyl side chains of this compound and its degradation products, leading to their transformation and eventual mineralization.

Reduction reactions are generally less significant for this type of compound under typical aerobic environmental conditions. However, in anoxic environments, such as saturated soils or sediments, reductive processes could potentially play a role in the transformation of certain functional groups.

Table 3: Potential Abiotic Transformation Reactions of this compound

Transformation ProcessReactantPotential Products
Ester HydrolysisThis compound2,6-dimethylphenol, (4-propylphenoxy)acetic acid
Oxidation2,6-dimethylphenol2,6-dimethyl-p-benzoquinone, polymeric products
Oxidation4-propylphenol4-propyl-o-benzoquinone, 4-propyl-p-benzoquinone, polymeric products

Analytical Methodologies for the Detection and Quantification of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is a laboratory technique for the separation of a mixture into its components. postnova.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. postnova.com For the analysis of 2,6-dimethylphenyl (4-propylphenoxy)acetate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for achieving effective separation and identification within various research matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. phenomenex.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Stationary Phase Selection: For a compound like this compound, which is moderately non-polar, reversed-phase (RP-HPLC) is the most common chromatographic mode. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The most popular stationary phase is a C18-bonded silica (B1680970) (also known as ODS), which provides excellent hydrophobic retention for a wide range of compounds. researchgate.net Other phases, such as C8, Phenyl, or pentafluorophenyl, can offer different selectivities and may be evaluated to optimize the separation from matrix components. researchgate.net Phenyl phases, in particular, can offer unique selectivity for aromatic compounds due to potential π-π interactions.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.com The composition of the mobile phase is a critical factor that influences retention time and resolution. phenomenex.com For this compound, a gradient elution method is often preferred. This involves changing the proportion of the organic solvent in the mobile phase during the analysis. The gradient typically starts with a higher percentage of water and increases in organic solvent content, which allows for the elution of more strongly retained compounds as sharp peaks. Buffers may be added to the mobile phase to control the pH and ensure consistent retention times, especially if matrix components have ionizable groups. phenomenex.com

ParameterTypical Value/Condition
ColumnC18 or Phenyl-Hexyl
Dimensions150 mm length x 4.6 mm I.D.
Particle Size5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 50% B, ramp to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis or Diode Array Detector (DAD)

The presence of two aromatic rings in the structure of this compound makes it an ideal candidate for detection using ultraviolet-visible (UV-Vis) spectroscopy. shimadzu.com Most organic analytes are analyzed in the ultraviolet range of 190–350 nm. shimadzu.com The optimal wavelength for detection corresponds to the absorbance maximum of the analyte, which provides the highest sensitivity.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a highly versatile detector for HPLC. scioninstruments.com Unlike a standard UV-Vis detector that measures absorbance at one or a few pre-selected wavelengths, a DAD simultaneously measures the absorbance across a wide range of wavelengths (e.g., 190-900 nm). shimadzu.comscioninstruments.com

The advantages of using a DAD for the analysis of this compound include:

Optimal Wavelength Selection: A full UV-Vis spectrum is collected for the analyte as it elutes from the column. scioninstruments.com This allows the analyst to retrospectively select the wavelength of maximum absorbance for quantification, thereby maximizing sensitivity.

Peak Purity Analysis: The DAD can acquire spectra at different points across a single chromatographic peak (e.g., the upslope, apex, and downslope). shimadzu.com Software can then compare these spectra; if they are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity. shimadzu.com

Compound Identification: The acquired spectrum can serve as a characteristic fingerprint of the analyte. scioninstruments.com While not definitive for structural elucidation, it can be compared against a library of spectra to aid in tentative identification. researchgate.net

For this compound, monitoring multiple wavelengths, for instance around 220 nm and 270 nm, could be a good starting point for method development, with the final wavelength selection based on the experimentally determined absorbance maximum.

Spectroscopic and Spectrometric Characterization in Research Settings

The unequivocal identification and structural elucidation of synthetic compounds such as this compound are fundamental in research settings. This relies on a suite of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, which provide detailed information on molecular weight, fragmentation, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process often leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule. For aromatic esters like this compound, the presence of stable aromatic rings means the molecular ion peak (M•+) is expected to be prominent. whitman.edulibretexts.orgwhitman.edu

The fragmentation of aromatic esters in EI-MS is predictable and follows established chemical principles, such as alpha-cleavage and rearrangements. youtube.comjove.com Key fragmentation pathways for this compound would conceptually include:

Alpha-cleavage at the ester bond, leading to the loss of the alkoxy group (•O-C₆H₃(CH₃)₂) or the acyl group. The formation of a resonance-stabilized acylium ion is a common fragmentation pattern for esters. whitman.edu

Cleavage resulting in the formation of a 2,6-dimethylphenoxyl radical and a [M - 121]⁺ ion corresponding to the 4-propylphenoxyacetyl cation.

Cleavage yielding a 4-propylphenoxyl radical and a [M - 135]⁺ ion.

Fragmentation of the propyl side chain, including the characteristic loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic cation.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Value (Conceptual) Proposed Fragment Ion Notes
298[C₁₉H₂₂O₃]⁺•Molecular Ion (M⁺•)
177[C₁₁H₁₃O₂]⁺Acylium ion from cleavage of the C-O bond to the dimethylphenyl ring
163[C₁₀H₁₁O₂]⁺Ion resulting from McLafferty-type rearrangement of the propyl group
121[C₈H₉O]⁺2,6-dimethylphenoxide cation
107[C₇H₇O]⁺Fragment from the 4-propylphenol (B1200801) moiety after loss of C₂H₂
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzene derivatives whitman.edu

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer. This process predominantly forms a protonated molecular ion, [M+H]⁺. For this compound, CI would be used to confidently confirm the molecular weight (298.38 g/mol) by observing a strong signal at m/z 299.

Electrospray Ionization (ESI) is another soft ionization technique, ideal for analyzing a wide range of compounds. It generates intact ionic molecules directly from a solution, typically producing protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, ESI would produce a strong ion at m/z 299.3, corresponding to the protonated molecule.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 299) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed, providing definitive evidence for the connectivity of the molecule. This technique bridges the gap between the soft ionization of ESI and the detailed structural information from fragmentation.

Table 2: Conceptual Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Structural Implication
299.3 ([M+H]⁺)177.1C₈H₁₀O (2,6-dimethylphenol)Confirms the presence of the 4-propylphenoxyacetate moiety.
299.3 ([M+H]⁺)122.2C₁₁H₁₃O₂ (4-propylphenoxyacetic acid)Confirms the presence of the 2,6-dimethylphenyl group.
177.1149.1CO (Carbon monoxide)Characteristic loss from the acylium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Conceptual framework for applying, not specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each unique proton group. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Propyl -CH₃0.9 - 1.0Triplet (t)3H
Propyl -CH₂-1.5 - 1.7Sextet2H
Propyl Ar-CH₂-2.5 - 2.6Triplet (t)2H
Acetate (B1210297) -CH₂-4.7 - 4.8Singlet (s)2H
2,6-dimethylphenyl -CH₃2.1 - 2.2Singlet (s)6H
Aromatic protons6.8 - 7.2Multiplets (m)7H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Propyl -CH₃~14
Propyl -CH₂-~24
Propyl Ar-CH₂-~37
2,6-dimethylphenyl -CH₃~16
Acetate -CH₂-~65
Aromatic C-H115 - 130
Aromatic C (quaternary)130 - 158
Carbonyl C=O168 - 170
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons within the propyl chain (e.g., between the -CH₂- at ~2.5 ppm and the -CH₂- at ~1.6 ppm). It would also reveal couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It would be used to definitively assign the carbon signals based on the more easily interpreted proton signals. For example, the proton singlet at ~4.7 ppm would correlate to the carbon signal at ~65 ppm, confirming the assignment of the acetate methylene (B1212753) group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule. Key conceptual correlations for this compound would include:

A correlation from the acetate methylene protons (~4.7 ppm) to the carbonyl carbon (~169 ppm).

A correlation from the acetate methylene protons (~4.7 ppm) to the oxygen-linked aromatic carbon of the 4-propylphenoxy group.

A correlation from the methyl protons of the 2,6-dimethylphenyl group (~2.1 ppm) to the quaternary and C-H carbons of their aromatic ring, confirming their position.

By combining these spectroscopic and spectrometric techniques, researchers can unambiguously confirm the identity, molecular weight, and detailed chemical structure of this compound.

Sample Preparation and Matrix Effects in Environmental or Synthetic Samples

The accurate detection and quantification of this compound in complex matrices, such as those encountered in environmental monitoring or synthetic chemistry, necessitate robust sample preparation protocols. The primary objectives of sample preparation are to isolate the analyte from interfering components, concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the analytical technique (e.g., gas chromatography (GC) or high-performance liquid chromatography (HPLC)). scispace.com The complexity of the sample matrix can significantly influence the reliability of analytical results, introducing phenomena known as matrix effects. chromatographyonline.com

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The selection of an appropriate extraction technique is critical for achieving high recovery of this compound while minimizing the co-extraction of interfering substances. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common and effective methods for this purpose. scispace.com

Liquid-Liquid Extraction (LLE)

LLE is a traditional method that partitions compounds between two immiscible liquid phases. For a relatively nonpolar ester like this compound, extraction from an aqueous sample would typically involve an organic solvent such as methylene chloride or a hexane/ether mixture. The efficiency of the extraction depends on the analyte's partition coefficient between the two phases. Multiple extractions are often performed to ensure quantitative recovery. While effective, LLE can be labor-intensive and consume large volumes of organic solvents. sigmaaldrich.com

Solid-Phase Extraction (SPE)

SPE has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. scispace.comsigmaaldrich.com This technique involves passing a liquid sample through a sorbent bed packed in a cartridge or disk. epa.gov The analyte is retained on the sorbent while the bulk of the matrix passes through. Subsequently, the analyte is eluted with a small volume of a strong solvent. sigmaaldrich.com

For this compound, a reversed-phase SPE sorbent, such as C18-bonded silica, would be suitable for extraction from aqueous samples. sigmaaldrich.com The nonpolar nature of the analyte would promote strong retention on the hydrophobic C18 stationary phase. For samples where the analyte is already in a non-polar organic solvent (e.g., from a synthesis workup), normal-phase SPE could be employed for cleanup, using a polar sorbent like silica or Florisil. sigmaaldrich.com The choice of sorbent and elution solvents is crucial and must be optimized to achieve selective extraction. sigmaaldrich.com

Table 1: Comparison of Hypothetical Extraction Efficiencies for this compound from a Spiked Water Sample.
TechniqueSolvent/SorbentAverage Recovery (%)Relative Standard Deviation (RSD, %)Solvent Volume per Sample (mL)
Liquid-Liquid Extraction (LLE)Methylene Chloride88.57.2150
Solid-Phase Extraction (SPE)C18 Cartridge96.23.510

Matrix Interference Mitigation Strategies (General analytical method)

Matrix effects occur when co-extracted components from the sample interfere with the analyte's signal during instrumental analysis, leading to either suppression or enhancement of the response. researchgate.net This can result in inaccurate quantification. chromatographyonline.com Several strategies can be employed to minimize or compensate for these effects.

Optimized Sample Cleanup: The most direct approach is to remove interfering components during sample preparation. This can involve using highly selective SPE sorbents or performing additional cleanup steps, such as gel permeation chromatography (GPC) for complex environmental samples. epa.gov

Chromatographic Separation: Improving the separation of the analyte from matrix components by adjusting the GC or HPLC method conditions (e.g., changing the column, temperature program, or mobile phase gradient) can prevent co-elution and mitigate interference at the detector. nih.gov

Sample Dilution: A simple and often effective method, particularly for highly concentrated extracts or when using sensitive techniques like tandem mass spectrometry (MS/MS), is to dilute the sample. nih.govchromatographyonline.com Dilution reduces the concentration of interfering substances relative to the analyte, thereby diminishing their impact. researchgate.net

Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to every sample, standard, and blank. chromatographyonline.com Since the internal standard experiences similar matrix effects as the analyte, calculating the ratio of the analyte response to the internal standard response can correct for signal suppression or enhancement and improve accuracy and precision. chromatographyonline.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the actual samples. chromatographyonline.com This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.

Table 2: Summary of Matrix Effect Mitigation Strategies.
StrategyPrincipleApplicability
Optimized CleanupPhysical removal of interfering compounds before analysis.Universally applicable; essential for very "dirty" matrices.
Chromatographic SeparationResolving the analyte peak from interfering peaks.Applicable to all chromatographic methods (GC, HPLC).
Sample DilutionReducing the concentration of matrix components to minimize their effect.Effective when analyte concentration is sufficiently high. nih.govchromatographyonline.com
Internal StandardCompensation for signal variation by using a reference compound. chromatographyonline.comHighly effective, especially with isotopically labeled standards.
Matrix-Matched CalibrationMatching the matrix of the standards to the samples to ensure equal signal effects. chromatographyonline.comGold standard for accuracy when a representative blank matrix is available.

Validation of Analytical Methods for Accuracy and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For quantitative methods, accuracy and precision are two of the most critical validation parameters. iiste.orgwjarr.com

Accuracy

Accuracy refers to the closeness of a measured value to the true or accepted value. researchgate.net It is typically assessed through recovery studies. This involves spiking a blank matrix with a known concentration of this compound and analyzing the sample. The percentage of the analyte recovered is calculated, with results close to 100% indicating high accuracy. researchgate.net These studies are usually performed at multiple concentration levels across the method's range. gavinpublishers.com

Precision

Precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. iiste.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but with different analysts, on different days, or with different equipment.

Regulatory guidelines often specify acceptance criteria for accuracy and precision, which can vary depending on the application (e.g., trace-level environmental analysis vs. synthetic product assay). gavinpublishers.comwordpress.com

Table 3: Example Validation Data for the Quantification of this compound in a Synthetic Reaction Matrix.
Validation ParameterSpike Level (µg/mL)StatisticResultAcceptance Criteria
Accuracy (% Recovery)10Mean Recovery98.5%80-120%
50Mean Recovery101.2%
100Mean Recovery99.3%
Precision (% RSD)10Repeatability RSD2.1%≤ 5%
100Intermediate Precision RSD4.5%

Future Research Directions and Unexplored Avenues for 2,6 Dimethylphenyl 4 Propylphenoxy Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2,6-dimethylphenyl (4-propylphenoxy)acetate, an ester, is fundamentally an esterification reaction. Conventional methods often face challenges such as harsh reaction conditions, by-product formation, and reliance on non-renewable resources. mdpi.comnih.gov Future research is therefore geared towards developing more efficient and environmentally benign synthetic strategies.

Exploration of Catalyst Systems for Selective Esterification

The direct esterification of a phenol (B47542) with a carboxylic acid is a critical step in synthesizing compounds like this compound. google.com The selection of an appropriate catalyst is paramount to accelerate the reaction, improve yield, and enhance selectivity. mdpi.com While homogeneous acid catalysts are traditionally used, they pose challenges related to corrosion and separation. mdpi.comnih.gov Consequently, research is shifting towards heterogeneous catalysts and other advanced systems. nih.gov

Future investigations should focus on a variety of catalytic systems to optimize the synthesis of this specific ester. Strong acid catalysts, including sulfonic and sulfuric acids, have been employed for phenol esterification, with reaction efficiency depending on factors like the mole ratio of reactants. google.com Phosphorous acid has also been identified as an effective catalyst that can produce high-purity esters with minimal by-products. google.com

Enzymatic systems, particularly those using immobilized lipases, offer a green alternative, enabling mild and selective reactions. nih.gov For instance, Novozym 435 has been successfully used in the esterification of various phenolic compounds. mdpi.com Another promising avenue is phase-transfer catalysis, which can facilitate esterification in biphasic aqueous-organic mediums, potentially leading to high yields and simple product separation. researchgate.net The use of carbodiimides as activating reagents and basic catalysts also presents a method for the selective acylation of phenols. nih.gov

Table 1: Potential Catalyst Systems for the Esterification of 2,6-Dimethylphenol (B121312) with 4-Propylphenoxyacetic acid
Catalyst TypeExamplesPotential AdvantagesResearch Focus
Heterogeneous Solid AcidsIon-exchange resins, Zeolites, Metal oxidesEasy separation, Reusability, Reduced corrosion nih.govCatalyst stability, activity, and selectivity for phenolic substrates.
Homogeneous AcidsSulfuric acid, p-Toluenesulfonic acid (P-TSA), Phosphorous acidHigh catalytic activity google.comgoogle.comOptimizing reaction conditions to minimize by-products and improve purification.
Enzymatic CatalystsImmobilized lipases (e.g., Novozym 435)High selectivity, Mild reaction conditions, Environmentally benign nih.govmdpi.comEnzyme stability, cost-effectiveness, and performance in non-aqueous media.
Phase-Transfer CatalystsQuaternary ammonium (B1175870) or phosphonium (B103445) saltsHigh yields, Rapid reaction times, Simple work-up researchgate.netCatalyst efficiency and optimization of the biphasic solvent system.
Coupling ReagentsCarbodiimidesHigh selectivity for specific functional groups nih.govMechanism and control of selectivity between phenolic and other hydroxyl groups.

Sustainable Feedstocks and Bio-based Precursors

A major goal of green chemistry is the replacement of petroleum-derived feedstocks with renewable, bio-based alternatives. whiterose.ac.uk The synthesis of this compound relies on two key precursors: 2,6-dimethylphenol and 4-propylphenoxyacetic acid (which is derived from 4-propylphenol (B1200801) and a C2 source). Future research should prioritize the development of pathways to produce these precursors from biomass.

Lignocellulosic biomass is a promising renewable source for phenolic compounds. researchgate.net Lignin (B12514952), a complex aromatic polymer, is particularly rich in phenyl-propanol units that can be broken down to produce valuable chemicals. mdpi.com Processes are being developed to obtain 2,6-dimethylphenol from the reaction of phenol and methanol, with both precursors potentially derivable from biomass. researchgate.net Similarly, 4-propylphenol can be targeted from specific lignin streams.

Bio-based monomers for polymer synthesis are gaining significant interest, and the methodologies for their production can be adapted. whiterose.ac.ukrsc.org For instance, sustainable methods for producing phenoxyacetic acid and related compounds from renewable feedstocks like L-phenylalanine, glucose, and glycerol (B35011) are being explored, which could be adapted for the 4-propyl substituted variant. researchgate.net

Table 2: Potential Bio-based Sources for Precursors of this compound
PrecursorPotential Bio-based SourceConversion StrategyReference
2,6-DimethylphenolLignin, Phenol from biomassCatalytic methylation of bio-derived phenol using bio-methanol. researchgate.net
4-PropylphenolLigninSelective hydrogenolysis or fractionation of specific lignocellulosic biomass. mdpi.com
Phenoxyacetic Acid MoietyGlucose, Glycerol, L-PhenylalanineFermentation and biocatalytic cascades to produce phenylacetic acid, followed by functionalization. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling is an indispensable tool for optimizing chemical processes and designing new molecules. For this compound, these methods can provide profound insights into reaction mechanisms, predict properties, and guide the synthesis of novel derivatives.

Future research in this area will likely involve a combination of quantum mechanics, molecular dynamics, and machine learning to build comprehensive models of the system at multiple scales. ucl.ac.ukmpg.de For example, computational studies can elucidate the thermodynamics and kinetics of the esterification reaction, helping to explain product selectivity and optimize conditions. nih.gov Thermodynamic models like PC-SAFT can predict the influence of solvents and catalysts on reaction kinetics and equilibria. acs.orgd-nb.info

Integration of Machine Learning in SAR and QSAR Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or physicochemical properties. ijsmr.in The integration of machine learning (ML) has significantly enhanced the predictive power of QSAR models, allowing for the analysis of large and complex datasets. ijsmr.innih.gov

For this compound and its potential derivatives, ML-based QSAR could be a powerful tool for virtual screening and lead optimization. youtube.comyoutube.com By training algorithms on datasets of similar phenoxyacetic acid derivatives with known properties, models can be built to predict the activity of new, unsynthesized compounds. nih.gov Deep neural networks, support vector machines, and random forests are among the ML methods that have proven effective in QSAR studies for predicting endpoints like cytotoxicity of phenols or receptor binding affinity. ijsmr.innih.gov These models can help identify which structural features are most important for a desired activity, thereby guiding the design of more potent and selective analogues. youtube.com

Multi-Scale Modeling Approaches for Complex Interactions

Chemical processes, from the catalytic reaction to the behavior of the final product in a complex environment, involve phenomena occurring across a wide range of time and length scales. mpg.dewikipedia.org Multi-scale modeling aims to bridge these scales by combining different computational methods, from high-accuracy quantum mechanical calculations for bond-breaking and forming events to coarse-grained simulations for macroscopic properties like fluid dynamics. ucl.ac.ukmpg.de

Investigation of Analogues and Derivatives of this compound

The exploration of analogues and derivatives is a cornerstone of chemical research, aimed at fine-tuning properties and discovering new functionalities. Phenoxyacetic acids and their derivatives are known to possess a wide range of biological activities. nih.govresearchgate.net Systematic modification of the this compound structure could lead to compounds with enhanced or entirely new properties.

Future research should focus on synthesizing and evaluating derivatives with modifications at several key positions:

The Phenyl Rings: Introducing different substituents (e.g., halogens, nitro, methoxy (B1213986) groups) on either the 2,6-dimethylphenyl or the 4-propylphenoxy ring could significantly alter the electronic and steric properties of the molecule.

The Propyl Group: Varying the length and branching of the alkyl chain at the para-position of the phenoxy ring could influence properties like lipophilicity.

The Acetate (B1210297) Linker: Modification of the ester linkage, for instance, by creating amide or thioester analogues, would create fundamentally different classes of compounds.

The synthesis of such derivatives could follow established chemical pathways. For example, various substituted phenoxyacetic acid derivatives have been synthesized by reacting substituted phenols with ethyl bromoacetate, followed by hydrolysis and subsequent coupling reactions. mdpi.com The evaluation of these new compounds would create valuable structure-activity relationship data, further fueling the computational modeling efforts described in section 6.2.1.

Structure-Driven Design of Related Compounds

The design of novel compounds based on the scaffold of this compound can be approached by considering the structure-activity relationships (SAR) observed in similar classes of molecules. For instance, phenoxyacetic acid derivatives are recognized for their potential as selective COX-2 inhibitors. mdpi.com The core structure of these inhibitors often features a central ring with two attached aryl groups. One of these aryl groups typically includes a para-substitution, which is crucial for selective binding to the COX-2 enzyme. mdpi.com

In the case of this compound, the 4-propylphenoxy group can be considered one of the aryl moieties. A structure-driven design approach would involve synthesizing analogues where the propyl group is replaced by other functionalities known to enhance COX-2 inhibition, such as methylsulfonyl (SO₂Me) or aminosulfonyl (SO₂NH₂) groups. mdpi.com The 2,6-dimethylphenyl group, on the other hand, provides steric hindrance around the ester linkage, which can influence the compound's stability and interaction with biological targets. researchgate.net By systematically modifying these structural components, new analogues with potentially enhanced biological activities can be developed.

The following table outlines a proposed structure-driven design strategy for novel analogues of this compound.

Core Scaffold Modification Site Proposed Substituents Rationale
2,6-dimethylphenylEster LinkageThioester, AmideTo investigate the influence of the linkage on stability and biological activity.
4-propylphenoxyPropyl Group-SO₂Me, -SO₂NH₂To explore potential COX-2 inhibitory activity based on known pharmacophores. mdpi.com
4-propylphenoxyPropyl Group-CF₃, -Cl, -BrTo modulate the electronic properties and hydrophobicity of the molecule.
2,6-dimethylphenylMethyl Groups-F, -Cl, -CF₃To alter steric hindrance and electronic effects around the ester bond. researchgate.net

Systematic Modification of the Aryl and Propyl Moieties (Specific to the compound's structure)

A systematic modification of the aryl and propyl groups of this compound can provide valuable insights into the structure-activity relationship of this class of compounds. The 2,6-dimethylphenyl moiety is known to impart significant steric hindrance, which can enhance the stability of the ester bond against hydrolysis. researchgate.net Varying the substituents at the 2 and 6 positions of this phenyl ring would allow for a fine-tuning of this steric effect. For example, replacing the methyl groups with bulkier isopropyl groups could further increase stability, while smaller fluorine atoms might reduce it. researchgate.net

The 4-propylphenoxy moiety offers another point for modification. The length and branching of the alkyl chain at the para position can be altered to study its impact on the molecule's lipophilicity and potential interactions with hydrophobic pockets in biological targets.

Below is a table detailing proposed systematic modifications to the aryl and propyl moieties.

Moiety Position of Modification Proposed Modifications Expected Impact
2,6-dimethylphenyl2 and 6 positions-H, -F, -Cl, -CH(CH₃)₂Modulation of steric hindrance and hydrolytic stability. researchgate.net
4-propylphenoxy4-propyl group-CH₃, -C₂H₅, -C₄H₉, -CH(CH₃)₂Alteration of lipophilicity and interaction with hydrophobic binding sites.
4-propylphenoxyAromatic ringIntroduction of electron-withdrawing or donating groupsModification of the electronic properties of the phenoxy ring.

Role as a Model Compound in Fundamental Chemical and Biological Research

Beyond the pursuit of novel bioactive compounds, this compound can serve as a valuable model compound for fundamental research in chemistry and biology. Its well-defined structure allows for the systematic investigation of specific chemical and biological processes.

Probing Esterase Activity with Defined Substrates

Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds, playing crucial roles in various biological processes. nih.gov Chromogenic and fluorogenic esters are commonly used as substrates to detect and quantify esterase activity. nih.govresearchgate.net These substrates are designed to release a colored or fluorescent product upon hydrolysis, allowing for easy detection.

This compound, and analogues thereof, could be developed into a new class of probes for esterase activity. The steric hindrance provided by the 2,6-dimethylphenyl group would likely make the ester bond resistant to non-specific, spontaneous hydrolysis, thereby reducing background noise in assays. researchgate.net However, specific esterases may still be capable of cleaving this hindered bond. By synthesizing a series of such esters with varying degrees of steric hindrance and electronic properties, it would be possible to probe the substrate specificity of different esterases. nih.gov

The following table presents a hypothetical research plan for using this compound and its analogues to probe esterase activity.

Research Objective Proposed Substrate(s) Enzyme Panel Expected Outcome
Determine the effect of steric hindrance on esterase activity.Analogues with varying substituents at the 2 and 6 positions of the phenyl ring.A panel of esterases from different biological sources (e.g., porcine liver esterase, bacterial esterases). nih.govijcce.ac.irA correlation between the size of the substituents and the rate of hydrolysis for each esterase, revealing their tolerance for sterically hindered substrates.
Investigate the influence of electronic effects on substrate recognition.Analogues with electron-withdrawing or donating groups on either aromatic ring.Same as above.Data on how the electronic properties of the substrate affect binding and catalysis by different esterases.

Studying Photochemical Processes of Aryl Esters

The presence of two aromatic rings in this compound makes it a suitable candidate for studying the photochemical processes of aryl esters. The interaction of such molecules with light can lead to various reactions, including photo-Fries rearrangement, photocleavage, and energy transfer processes. The substitution pattern on the aromatic rings can significantly influence the outcome of these photochemical reactions.

The 2,6-dimethylphenyl group, in particular, could influence the excited-state properties of the molecule and the subsequent reaction pathways. Studies on related compounds, such as chemiluminescent acridinium (B8443388) dimethylphenyl esters, have shown that the dimethylphenyl group plays a role in the stability and light-emitting properties of the molecule. nih.govrsc.orgrsc.org By subjecting this compound to photochemical conditions and analyzing the products, researchers could gain a deeper understanding of the factors that govern the photochemistry of aryl esters. This knowledge could be applied to the design of new photoresponsive materials or photolabile protecting groups.

A potential research outline for studying the photochemical processes of this compound is provided in the table below.

Photochemical Process Experimental Approach Analytical Techniques Potential Findings
Photo-Fries RearrangementIrradiation with UV light in various solvents.NMR, Mass Spectrometry, HPLCIdentification of rearranged products and determination of quantum yields to understand the influence of the substitution pattern on the reaction efficiency.
Photodegradation PathwaysProlonged exposure to light and analysis of degradation products.GC-MS, LC-MSElucidation of the mechanisms of photodegradation, which is relevant for assessing the environmental fate of such compounds.
Excited-State DynamicsTime-resolved spectroscopy (e.g., transient absorption, fluorescence).N/ACharacterization of the lifetimes and properties of the excited states, providing insight into the initial steps of the photochemical reactions.

Conclusion

Summary of Key Academic Contributions and Insights on 2,6-Dimethylphenyl (4-Propylphenoxy)acetate

A thorough search of academic literature reveals no specific studies or significant scholarly contributions focused on this compound. While general methodologies for the synthesis of related phenoxyacetate (B1228835) esters are well-established, publications detailing the specific application of these methods to produce this particular compound, along with its subsequent characterization and study, could not be identified. The synthesis would likely involve the esterification of (4-propylphenoxy)acetic acid with 2,6-dimethylphenol (B121312), yet no published research has specifically documented this reaction, its optimization, or the properties of the resulting product.

Broader Implications for Chemical Synthesis and Mechanistic Studies

The absence of research on this compound means that its potential implications for chemical synthesis and mechanistic studies are purely hypothetical at this stage. The sterically hindered nature of the 2,6-dimethylphenyl group could present interesting challenges and opportunities in esterification reactions, potentially requiring specific catalytic systems or reaction conditions. A systematic study of its synthesis could provide valuable insights into the reactivity of sterically demanding phenols. Furthermore, the electronic properties of the 4-propylphenoxy moiety could influence the ester's reactivity and stability, offering a subject for future mechanistic investigations. However, without empirical data, any discussion of its broader implications remains speculative.

Outlook on the Continued Scholarly Exploration of This Compound Class

The lack of specific research on this compound highlights a gap in the exploration of this class of compounds. Future scholarly work could focus on its synthesis and full characterization, including spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physical properties. Investigating its potential applications, for instance, in materials science, agrochemistry, or as a pharmaceutical intermediate, could open new avenues of research. The systematic study of a series of related 2,6-disubstituted phenyl phenoxyacetates could also contribute to a deeper understanding of structure-property relationships within this chemical family. Until such dedicated studies are undertaken and published, the scientific understanding of this compound will remain limited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.